Product packaging for Diisopropyl 2,2-dihydroxymalonate(Cat. No.:)

Diisopropyl 2,2-dihydroxymalonate

Cat. No.: B12835959
M. Wt: 220.22 g/mol
InChI Key: UMHBWDKYMLVAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl 2,2-dihydroxymalonate is a useful research compound. Its molecular formula is C9H16O6 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O6 B12835959 Diisopropyl 2,2-dihydroxymalonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

dipropan-2-yl 2,2-dihydroxypropanedioate

InChI

InChI=1S/C9H16O6/c1-5(2)14-7(10)9(12,13)8(11)15-6(3)4/h5-6,12-13H,1-4H3

InChI Key

UMHBWDKYMLVAFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C(=O)OC(C)C)(O)O

Origin of Product

United States

Significance and Versatility in Modern Chemical Research

Diisopropyl 2,2-dihydroxymalonate is a multifaceted compound that serves as a key building block in a variety of chemical transformations. chemimpex.com Its utility spans several areas of chemical research, from the synthesis of bioactive compounds to the creation of specialized polymers.

The compound's significance is underscored by its role as a precursor in the synthesis of various pharmaceuticals, where it can enhance the efficiency of drug formulation processes. chemimpex.com It is also employed in the development of agrochemicals, contributing to the creation of more effective and environmentally benign herbicides and pesticides. chemimpex.com In the realm of materials science, this compound is utilized in the production of specialty polymers, imparting improved thermal stability and mechanical properties to the resulting materials. chemimpex.com

A notable application of this compound is its use as an N-umpolung reagent. In a process demonstrated by the Kürti lab, this sterically hindered keto malonate hydrate (B1144303) facilitates a simple condensation reaction with both aliphatic and aromatic primary amines. This leads to the formation of iminomalonates in high yield. These resulting N-alkyl and N-aryl iminomalonates can then act as electrophilic nitrogen sources, reacting with strong carbon nucleophiles like Grignard reagents to produce unsymmetrical secondary amines without the need for transition metal catalysts. sigmaaldrich.com

The versatility of malonate esters, in general, is well-established in asymmetric synthesis, a critical field for the production of chiral pharmaceuticals. For instance, malonate esters have been employed in catalytic enantioselective conjugate additions to produce key intermediates for GABA-derivatives, which are a class of neurologically active compounds. nih.gov

Historical Context of Malonate Derivatives in Synthetic Chemistry

The utility of Diisopropyl 2,2-dihydroxymalonate is built upon a long and rich history of malonate derivatives in organic synthesis. The parent compound, malonic acid, was first prepared in 1858. patsnap.com However, it was the development of the malonic ester synthesis that truly cemented the importance of this class of compounds in synthetic chemistry. wikipedia.org

The classical malonic ester synthesis involves the alkylation of a malonic acid ester, such as diethyl malonate, at the carbon atom situated between the two carbonyl groups. This reaction takes advantage of the increased acidity of the α-protons, which can be readily removed by a base to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide to form a new carbon-carbon bond. Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield a substituted acetic acid. wikipedia.orgmasterorganicchemistry.com This fundamental transformation has been a cornerstone of organic synthesis for over a century, providing a reliable method for the preparation of a wide array of carboxylic acids and their derivatives. patsnap.com

Over the years, the scope of malonate chemistry has expanded significantly. For example, palladium-catalyzed reactions of allylic malonates have been developed, offering new pathways for the formation of complex molecular architectures. These reactions can proceed via the formation of palladium enolates after decarboxylation, leading to a variety of transformations including allylation, aldol (B89426) condensations, and Michael additions. nih.gov

Structural Features and Their Relevance to Reactivity Profiles

The reactivity and utility of Diisopropyl 2,2-dihydroxymalonate are directly linked to its distinct structural features: the presence of a geminal diol and two bulky isopropyl ester groups. chemimpex.comsigmaaldrich.com

The central feature of the molecule is the 2,2-dihydroxy functionality, which makes it a hydrate (B1144303) of diisopropyl ketomalonate. Geminal diols, or gem-diols, are generally unstable and exist in equilibrium with their corresponding ketone or aldehyde and water. wikipedia.orglibretexts.org However, the stability of a gem-diol is significantly influenced by the electronic nature of the adjacent substituents. In the case of this compound, the two electron-withdrawing ester groups help to stabilize the gem-diol form. wikipedia.org This hydrated form is crucial for some of its applications, such as its role as an N-umpolung reagent. sigmaaldrich.com

The isopropyl ester groups also play a critical role in modulating the compound's reactivity. The steric bulk of the isopropyl groups provides a significant advantage in certain reactions. For instance, in the synthesis of iminomalonates from primary amines, the steric hindrance of the isopropyl esters allows for the formation of the product in high yield and imparts greater hydrolytic stability to the resulting imine during purification. sigmaaldrich.com The nature of the ester group also influences the rate of hydrolysis, with isopropyl esters generally showing a slower rate of hydrolysis compared to less bulky esters like methyl or ethyl esters. amelica.org This can be a useful feature for controlling reaction selectivity.

The combination of the gem-diol and the sterically demanding isopropyl esters gives this compound a unique reactivity profile, making it a valuable and versatile tool in the arsenal (B13267) of the modern organic chemist. chemimpex.comsigmaaldrich.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 70841-85-9 sigmaaldrich.com
Molecular Formula C₉H₁₆O₆ sigmaaldrich.com
Molecular Weight 220.22 g/mol sigmaaldrich.com
Synonyms Di-isopropyl ketomalonate hydrate, Kurti amination reagent sigmaaldrich.com

Advanced Synthetic Methodologies for this compound

This compound, a geminal diol derivative of diisopropyl malonate, is a notable compound in organic synthesis. Its preparation and the synthesis of its precursors involve specific and optimized chemical strategies. This article explores advanced synthetic methodologies for this compound, focusing on preparative scale protocols, precursor synthesis, and emerging strategies.

Derivatives and Analogs of Diisopropyl 2,2 Dihydroxymalonate: Synthesis and Chemical Significance

Synthesis of Iminomalonate Derivatives

Iminomalonates are a class of compounds characterized by a carbon-nitrogen double bond at the C2 position of the malonate backbone. These derivatives are valuable intermediates in the synthesis of amino acids and other nitrogen-containing compounds.

Diisopropyl 2-(phenylimino)malonate can be synthesized from diisopropyl 2,2-dihydroxymalonate. A common method involves the reaction of this compound with aniline. google.com In a typical procedure, the reactants are heated to reflux in toluene (B28343) using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction can be catalyzed by acids such as camphor (B46023) sulfonic acid (CSA) or p-toluenesulfonic acid (pTSA), although it can also proceed without a catalyst, albeit at a slower rate. google.com The reaction progress is monitored by thin-layer chromatography (TLC). Following the completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield diisopropyl 2-(phenylimino)malonate as a yellow viscous oil. google.com A reported yield for this synthesis is 67%. google.com

Sulfonylated iminomalonates are another important class of derivatives, with diisopropyl 2-((tosyloxy)imino)malonate being a key example. These compounds serve as valuable intermediates in the synthesis of various biologically active molecules. chemimpex.com

The synthesis of diisopropyl 2-((tosyloxy)imino)malonate is typically achieved through a two-step process starting from diisopropyl malonate. First, diisopropyl 2-(hydroxyimino)malonate is prepared. This intermediate is then reacted with a sulfonyl chloride, such as tosyl chloride, in the presence of a base like triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (DCM). google.com The reaction mixture is stirred at room temperature, and upon completion, it is diluted and washed with water. The organic layer is then dried and concentrated to give the crude product, which can be purified by column chromatography. google.com This method allows for the activation of the oximinomalonate. google.com Diisopropyl 2-((tosyloxy)imino)malonate is a stable compound that is useful for introducing diverse functional groups in medicinal chemistry. chemimpex.com

EntryR GroupAr/R' GroupYield (%)
1MeMe93
2MeMe-Ph83
3EtMe82
4EtMe-Ph72
5iPrMe70
6iPrMe-Ph76
Table 1: Yields for the activation of oximinomalonates with different sulfonyl chlorides. Data sourced from a patent publication. google.com

Exploration of Structurally Related Malonates in Organic Synthesis

The reactivity of malonic esters is significantly influenced by the nature of the ester groups. Comparing diisopropyl malonate with other common malonates, such as diethyl and dibenzyl malonates, reveals important trends in reactivity and selectivity.

In many organic reactions, the reactivity of malonates decreases as the steric bulk of the ester group increases. This trend is evident when comparing diisopropyl malonate with its less hindered counterparts, diethyl and dibenzyl malonates.

For instance, in isothiourea-catalyzed enantioselective Michael additions to α,β-unsaturated aryl esters, a decrease in yield was observed with increasing steric bulk of the malonate nucleophile. nih.gov While dimethyl malonate provided a good yield, the yields for ethyl, isopropyl, and tert-butyl malonates were progressively lower. nih.gov Similarly, in a three-component reaction to form tetrazole derivatives, diethyl, diisopropyl, and dibenzyl 2-(cyclohexylmethylene)malonates were all suitable substrates, but the reactivity gradually decreased with the increase in steric hindrance of the ester group. nih.gov

In the context of Michael additions to benzalacetophenone using chiral phase-transfer catalysts, the rate of reaction followed the sequence: Dimethyl malonate > Dibenzyl malonate > Diethyl malonate > Diisopropyl malonate > Di-tert-butyl malonate. ias.ac.in This again highlights the impact of the ester group's size on reaction kinetics.

Malonate EsterYield (%) in Michael Addition
Dimethyl malonate-
Diethyl malonate43
Diisopropyl malonate32
Dibenzyl malonate72
Di-tert-butyl malonate0
Table 2: Comparison of yields for different malonate esters in an isothiourea-catalyzed enantioselective Michael addition. Data extracted from a study by Connon et al. nih.gov

The steric bulk of the ester groups in malonates not only affects reaction rates but can also influence reaction selectivity. nih.gov Steric hindrance is a phenomenon in organic chemistry where the spatial arrangement of atoms in a molecule can impede a chemical reaction. chemistrytalk.org

In enantioselective reactions, bulky substituents can hinder the approach of reactants, thereby influencing the stereochemical outcome. numberanalytics.com For example, in enantioselective cyclopropanation, diisopropyl malonate yielded a lower enantiomeric excess (40% ee) compared to diethyl malonate (69% ee), which is attributed to the increased steric hindrance of the isopropyl groups hindering the nucleophilic attack. However, this bulkiness can be advantageous in other contexts. For instance, in lipase-catalyzed kinetic resolutions, the bulkiness of diisopropyl malonate enhances selectivity, achieving over 99% enantiomeric excess in enzymatic acylations.

In the previously mentioned isothiourea-catalyzed Michael addition, while the yield decreased with bulkier malonates, all examples provided complete enantioselectivity of >99:1 er. nih.gov This suggests that while steric hindrance can negatively impact the reaction rate, it can simultaneously enhance or maintain high levels of stereoselectivity.

Novel this compound Adducts and Their Preparative Utility

This compound and its derivatives are utilized in the synthesis of novel molecular adducts with significant preparative utility. These adducts often serve as key intermediates or final products in the synthesis of complex organic molecules.

One notable application is the use of diisopropyl malonate as a novel acylating agent in the kinetic resolution of racemic amines catalyzed by lipase (B570770) B from Candida antarctica. bme.hu This process yields (R)-amides with high enantiomeric excess (92.0–99.9%) and moderate to excellent yields (51–98%). bme.hu The four novel (R)-amides derived from (±)-2-aminoheptane, (±)-1-methoxy-2-propylamine, (±)-1-phenylethylamine, and (±)-4-phenylbutan-2-amine have been isolated and characterized. bme.hu

Applications of Diisopropyl 2,2 Dihydroxymalonate in Advanced Organic Synthesis and Material Science

Catalytic Applications in Stereoselective Transformations

The stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Diisopropyl 2,2-dihydroxymalonate and its derivatives have emerged as useful tools in enzyme-catalyzed reactions to achieve high levels of stereocontrol.

Kinetic Resolution of Chiral Amines via Lipase (B570770) B Catalysis

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. In this process, a chiral catalyst, often an enzyme, reacts at different rates with the two enantiomers, allowing for their separation. Candida antarctica lipase B (CALB) is a robust and highly selective biocatalyst frequently employed for this purpose. bme.huresearchgate.net

Diisopropyl malonate, a closely related compound to this compound, has proven to be an effective acylating agent in the CALB-catalyzed kinetic resolution of various racemic amines. bme.huresearchgate.net The lipase facilitates the transfer of an acyl group from the malonate to one enantiomer of the amine, leaving the other enantiomer unreacted. This process yields both an enantiomerically enriched amine and an amide. bme.hu Studies have shown that this reaction proceeds with good conversion rates and produces amides with high enantiomeric excess (e.e.). bme.huresearchgate.net For instance, the kinetic resolution of several racemic amines using diisopropyl malonate and CALB resulted in conversions between 44.9% and 52.1% and produced the corresponding (R)-amides with enantiomeric excesses ranging from 92.0% to over 99.9%. bme.huresearchgate.net

The efficiency of such resolutions highlights the potential of malonate derivatives in biocatalytic applications. The use of diisopropyl esters, in particular, can enhance the selectivity of the enzymatic process. nih.gov

Table 1: Lipase B-Catalyzed Kinetic Resolution of Racemic Amines with Diisopropyl Malonate

Racemic Amine Conversion (%) Enantiomeric Excess of (R)-amide (%)
(±)-2-aminoheptane 50.0 >99.0
(±)-1-methoxy-2-propylamine 44.9 92.0
(±)-1-phenylethylamine 52.1 99.9
(±)-4-phenylbutan-2-amine 48.7 99.9

Data sourced from a study on the kinetic resolution of various racemic amines. bme.huresearchgate.net

Chiral Induction and Enantioselectivity in Related Malonate Reactions

The principle of chiral induction, where a chiral entity influences the stereochemical outcome of a reaction, is fundamental to asymmetric synthesis. In reactions involving malonates, the choice of catalyst and reaction conditions plays a crucial role in determining the enantioselectivity. nih.govcore.ac.uk Chiral thioureas, for example, have been used as organocatalysts in the enantioselective addition of dialkyl malonates to various substrates. nih.gov

The structure of the malonate itself can also influence the stereochemical course of a reaction. The steric and electronic properties of the ester groups can affect how the molecule interacts with the catalyst's active site, thereby influencing which enantiomer is preferentially formed. msu.edu Furthermore, the use of chiral auxiliaries attached to the malonate is another strategy to direct the stereochemical outcome of a reaction. usm.edu

In the context of enzyme catalysis, lipases exhibit high enantioselectivity due to the specific three-dimensional arrangement of their active sites. researchgate.netnih.gov The enzyme's active site preferentially binds one enantiomer of a substrate in a conformation that is productive for the reaction, leading to high enantiomeric purity in the product. nih.gov The study of these interactions allows for the rational design of more efficient and selective catalytic systems.

Synthetic Strategies for Complex Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). pharmanoble.com The unique structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical industry. chemimpex.combldpharm.com

This compound serves as a versatile synthon, and its dihydroxy functionality can be transformed into other chemical groups, allowing for the construction of intricate molecular architectures. chemimpex.comsigmaaldrich.com For example, it can be used in the preparation of N-umpolung reagents, which are valuable for the synthesis of unsymmetrical secondary amines without the need for transition metal catalysts. sigmaaldrich.com A patent has described the synthesis of this compound and its subsequent use in the preparation of iminomalonates, which are also important synthetic intermediates. google.com The ability to use this compound to create complex structures efficiently is of significant interest in drug development. medmedchem.com

Development of Advanced Polymer Materials

The field of material science continuously seeks new monomers to create polymers with enhanced or novel properties. This compound presents an interesting option as a monomer due to its unique chemical structure.

Integration into Specialty Polymer Architectures

This compound can be incorporated into polymer chains through its two hydroxyl groups, which can react with other monomers to form polyesters, polycarbonates, or other classes of polymers. chemimpex.comchemimpex.com Its use as a monomer can lead to the creation of specialty polymers with unique architectures. chemimpex.com For instance, it is listed as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with a wide range of potential applications. bldpharm.com

The related class of methylidene malonates has been shown to undergo anionic polymerization, suggesting a potential route for the polymerization of derivatives of this compound. rsc.org The incorporation of such a monomer into a polymer backbone can introduce unique structural features that influence the final properties of the material.

Enhancement of Thermal Stability and Mechanical Properties in Polymers

The properties of a polymer are highly dependent on the structure of its constituent monomers. The incorporation of this compound into a polymer backbone is reported to improve the thermal stability and mechanical properties of the resulting material. chemimpex.comchemimpex.com

Generally, the inclusion of rigid and bulky monomer units into a polymer chain can restrict the mobility of the polymer chains, leading to a higher glass transition temperature and improved thermal stability. researchgate.net The mechanical properties of polymers, such as tensile strength and modulus, are also influenced by the monomer structure and intermolecular forces. eolss.net The specific structure of this compound could contribute to enhanced intermolecular interactions within the polymer matrix, potentially leading to improved mechanical performance. The ability to tailor polymer properties by incorporating specialty monomers like this compound is a key strategy in the development of advanced materials for a variety of applications. mdpi.comresearchgate.net

Innovation in Agrochemical Synthesis and Design

This compound serves as a versatile building block in the development of new agrochemicals. chemimpex.com Its structure is particularly valuable for synthesizing complex molecules used in creating more effective and potentially environmentally safer herbicides and pesticides. chemimpex.com The reactivity of the dihydroxy malonate core allows for its modification into various malonate derivatives, which are crucial intermediates in the production of biologically active compounds for the agricultural sector. chemimpex.com

Researchers utilize this compound as a starting reagent for constructing the backbone of novel agrochemical candidates. Its role as a key intermediate facilitates the efficient synthesis of complex chemical structures that are designed to target specific biological pathways in pests and weeds. chemimpex.com The isopropyl ester groups on the molecule can enhance solubility and influence the reactivity during synthesis, potentially leading to improved yields and more efficient production processes for new agricultural chemicals. chemimpex.com

Table 1: Role of this compound in Agrochemical Development

Feature Description of Role in Agrochemical Synthesis Research Finding
Building Block Acts as a foundational chemical structure for creating more complex molecules. Utilized as a key intermediate in synthesizing malonate derivatives for biologically active compounds. chemimpex.com
Versatility The dihydroxy- functionality allows for various chemical transformations. Enables the development of novel herbicides and pesticides. chemimpex.com

| Efficiency | Enhanced solubility and reactivity can lead to improved reaction yields. | Contributes to more efficient formulation processes for new agrochemicals. chemimpex.com |

Contributions to Fine Chemical and Specialty Material Production

In the realm of fine chemicals and specialty materials, this compound is recognized as a valuable intermediate. chemimpex.com Fine chemicals are characterized by their high purity and are produced in smaller volumes for specific applications, a field where the unique structure of this compound is advantageous. chemimpex.com Its ability to participate in a variety of chemical reactions makes it an ideal candidate for synthesizing complex molecules with specific functionalities. chemimpex.com

The compound's enhanced solubility and reactivity, when compared to similar reagents, can lead to higher yields and more efficient chemical processes, which is a significant factor in the cost-effective production of high-value fine chemicals. chemimpex.com Furthermore, it is employed in polymer chemistry for the production of specialty polymers. Its incorporation into polymer chains can impart improved thermal stability and mechanical properties compared to polymers made from more traditional monomers. chemimpex.com

Table 2: Contributions to Fine Chemical and Specialty Material Sectors

Application Area Specific Contribution of this compound Key Advantages
Fine Chemical Synthesis Serves as a key intermediate and building block for complex organic molecules. Enhanced solubility and reactivity leading to potentially higher yields. chemimpex.com
Specialty Polymers Used as a monomer in the production of polymers with enhanced characteristics. Provides improved thermal stability and mechanical properties to the resulting materials. chemimpex.com

| General Organic Synthesis | Facilitates the formation of malonate derivatives for diverse applications. | Versatile reagent for various chemical reactions. chemimpex.com |

Role in Renewable Energy Technologies (e.g., Fuel Cell Systems)

Based on a review of available scientific and technical literature, there is no documented application of this compound in renewable energy technologies, including fuel cell systems.

Applications in the Perfumery and Fragrance Industry

A review of the literature did not yield any specific applications of this compound within the perfumery and fragrance industry. While the synthesis of fragrance compounds often involves complex organic intermediates, the role of this specific compound as either a fragrance ingredient or a key intermediate in their production is not established in the available sources.

Computational and Theoretical Insights into Diisopropyl 2,2 Dihydroxymalonate Reactivity

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms at the molecular level. researchgate.netmdpi.com For the reactions involving Diisopropyl 2,2-dihydroxymalonate, such as its condensation with primary amines to form iminomalonates, quantum chemistry could provide a foundational understanding of the reaction pathways.

The reaction of this compound with amines to form N-substituted products is a key transformation. A central question in such reactions is whether the mechanism is concerted (a single step) or stepwise (involving one or more intermediates). Computational studies would typically involve mapping the potential energy surface of the reaction. This would allow for the identification of all stationary points, including reactants, products, intermediates, and transition states.

By comparing the energy profiles of the concerted and stepwise pathways, researchers could determine the most likely mechanism. For a stepwise pathway, the investigation would focus on the stability of any proposed intermediates, such as a hemiaminal species formed from the initial addition of the amine to the carbonyl group.

A critical aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. escholarship.org Quantum chemical calculations can determine the geometry and energy of the transition state. Frequency calculations are then used to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. For the N-substitution of this compound, computational studies could predict how the structure of the amine and the reaction conditions would influence the height of this barrier, thereby affecting the reaction rate.

Molecular Modeling of Steric Hindrance Effects

The isopropyl groups in this compound are sterically bulky. This steric hindrance is believed to play a crucial role in the stability and reactivity of the derived iminomalonates. sigmaaldrich.com Molecular modeling techniques, ranging from simple molecular mechanics to more sophisticated quantum mechanical methods, can be employed to quantify these steric effects.

By constructing and analyzing molecular models, it is possible to visualize and quantify the steric congestion around the reactive center. This can help explain the observed selectivity in reactions and the enhanced hydrolytic stability of the resulting imines. sigmaaldrich.com For example, modeling could demonstrate how the bulky isopropyl groups shield the imine functionality from nucleophilic attack by water.

Advanced Density Functional Theory Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. nih.govnih.gov DFT calculations can provide a wealth of information about this compound through the analysis of various reactivity descriptors. scielo.org.mxmdpi.comjmcs.org.mx

These descriptors are derived from the molecule's electronic structure and can predict its chemical behavior. frontiersin.org Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and shapes of these frontier orbitals are crucial for understanding a molecule's ability to donate and accept electrons. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Fukui Functions: These functions provide a more detailed, atom-by-atom picture of reactivity, identifying the specific sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

A comprehensive DFT study on this compound would involve calculating these descriptors to provide a detailed understanding of its electronic properties and to predict its reactivity in various chemical transformations.

Table of Calculated Reactivity Descriptors (Hypothetical Data)

DescriptorValue (Arbitrary Units)Interpretation
HOMO Energy-8.5 eVRelated to the ionization potential and electron-donating ability.
LUMO Energy+1.2 eVRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap9.7 eVA large gap suggests high kinetic stability.
Chemical Hardness (η)4.85Indicates resistance to change in electron distribution.
Electrophilicity Index (ω)1.5Measures the propensity to accept electrons.

Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Proton Nuclear Magnetic Resonance)

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized or commercial batches of Diisopropyl 2,2-dihydroxymalonate. jchps.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers detailed information about the atomic arrangement within the molecule. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is a primary tool for verifying the structure of this compound by providing information on the chemical environment of hydrogen atoms (protons). nih.govkhanacademy.org The spectrum is anticipated to display distinct signals corresponding to the different types of protons present in the molecule: those of the isopropyl ester groups and the hydroxyl groups. savemyexams.com

Each unique proton environment generates a peak in the spectrum, and the area under this peak is proportional to the number of protons in that environment. libretexts.org The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. savemyexams.com Furthermore, the splitting pattern of each signal (e.g., singlet, doublet, triplet), as dictated by the n+1 rule, reveals the number of protons on adjacent carbon atoms. libretexts.org

Based on the structure of this compound (C₉H₁₆O₆), the expected ¹H NMR signals can be predicted. sigmaaldrich.com The two hydroxyl (-OH) protons would likely appear as a single peak (a singlet), which can exchange with deuterium (B1214612) oxide (D₂O). youtube.com The methine (CH) proton of each isopropyl group would appear as a multiplet (a septet) due to its six neighboring methyl protons. The twelve methyl (CH₃) protons of the two isopropyl groups would be equivalent and appear as a doublet, split by the single adjacent methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling with
Hydroxyl (-OH) Variable 2H Singlet (s) None
Isopropyl Methine (-CH) ~4.9-5.1 2H Septet (sept) -CH₃

Other spectroscopic techniques like Carbon-13 NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry complement ¹H NMR by providing data on the carbon skeleton, functional groups, and molecular weight, respectively, to build a complete structural profile. jchps.comnih.gov

Chromatographic Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic methods are essential for separating components in a mixture, making them ideal for assessing the purity of this compound. shimadzu.com Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for this purpose, particularly for volatile and thermally stable compounds. shimadzu.comsigmaaldrich.com

In GC, the compound is vaporized and carried by an inert gas through a column. sigmaaldrich.com Separation is based on the compound's boiling point and its interactions with the stationary phase of the column. shimadzu.com Lower boiling point compounds and those with weaker interactions travel faster. shimadzu.com For this compound, this technique can effectively separate it from starting materials, by-products, or residual solvents from its synthesis.

The separated components then enter the Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). mdpi.com This produces a unique mass spectrum, a molecular fingerprint, that confirms the identity of the compound. The purity is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

Table 2: GC-MS Parameters for Purity Analysis

Parameter Description Relevance for this compound
Column Type Typically a capillary column with a non-polar or mid-polar stationary phase. A low-polarity stationary phase would be suitable for separating the moderately polar diester. mdpi.com
Injector Temperature Set high enough to ensure complete and rapid vaporization without causing thermal decomposition. Must be carefully optimized due to the presence of hydroxyl groups.
Oven Temperature Program A temperature gradient is used to elute compounds with different boiling points over time. A program starting from a lower temperature and ramping up would effectively separate volatile impurities from the main compound. mdpi.com
Carrier Gas Inert gas like Helium or Nitrogen. Ensures the sample is carried through the column without reacting. sigmaaldrich.com

| MS Detector | Electron Ionization (EI) is common for generating a library-searchable mass spectrum. | Provides characteristic fragmentation patterns for structural confirmation. mdpi.com |

The combination of retention time from the GC and the mass spectrum from the MS provides a highly confident assessment of both the identity and purity of the compound. mdpi.comnih.gov

Quantitative Analysis for Reaction Monitoring (e.g., Karl Fischer Titration for water content)

Quantitative analysis is crucial for determining the exact amount of a substance, which is vital for stoichiometric calculations in subsequent reactions. Since this compound is a hydrate (B1144303), determining its precise water content is critical. sigmaaldrich.com Karl Fischer (KF) titration is the gold standard method for this purpose due to its high accuracy, precision, and specificity for water. pharmaguideline.comgmpinsiders.com

The KF reaction is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base (like imidazole), and a solvent (typically methanol). scharlab.com The endpoint is detected electrometrically when a slight excess of iodine is present. nihs.go.jp

There are two main types of KF titration: gmpinsiders.com

Volumetric KF Titration: A solution of iodine is added via a burette to the sample dissolved in a solvent. This method is suitable for samples with a water content above 0.1%. scharlab.com

Coulometric KF Titration: Iodine is generated electrochemically in the titration cell. This is an extremely sensitive method, ideal for samples with very low water content (trace levels). gmpinsiders.com

For this compound hydrate, the volumetric method is generally more appropriate. The analysis involves dissolving a precisely weighed amount of the compound in a suitable anhydrous solvent and titrating with a standardized KF reagent. The volume of titrant consumed is used to calculate the water content. pharmaguideline.com Knowing the exact water content is essential as it affects the true molar mass of the reagent used in reactions. metrohmsiam.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Deuterium oxide
Helium
Imidazole
Iodine
Methanol
Nitrogen
Sulfur dioxide

Future Research Trajectories for Diisopropyl 2,2 Dihydroxymalonate

Design of Novel Catalytic Systems Utilizing Diisopropyl 2,2-Dihydroxymalonate

A significant area of application for this compound and its anhydrous keto form, diisopropyl 2-oxomalonate, is in the synthesis of secondary amines. This process involves the condensation with primary amines to form an iminomalonate, which then acts as an electrophilic nitrogen source. A key advantage of this method is the ability to conduct the subsequent reaction with carbon nucleophiles, such as Grignard reagents, at low temperatures and, crucially, without the need for transition metal catalysts. This catalyst-free approach is highly desirable, especially in the pharmaceutical industry, as it circumvents issues of metal contamination and the high costs associated with catalyst/ligand optimization and removal.

Future research is poised to build upon this foundation. A primary trajectory involves moving beyond catalyst-free systems for specific applications by designing novel, non-metal catalytic systems. The exploration of Lewis acids or organocatalysts could modulate the reactivity of the intermediate imine, potentially enabling reactions with a broader range of weaker nucleophiles that are currently incompatible.

Furthermore, the synthesis of this compound itself relies on the oxidation of diisopropyl malonate, a reaction often mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN). While effective, future work could focus on developing alternative catalytic systems for this transformation. Research into heterogeneous catalysts or electrocatalytic oxidation methods could lead to more sustainable and cost-effective production of this valuable reagent.

Table 1: Current and Future Catalytic Approaches

Reaction StageCurrent MethodFuture Research DirectionPotential Advantages
Synthesis of Reagent Oxidation of diisopropyl malonate using ceric ammonium nitrate (CAN).Development of heterogeneous or electrocatalytic oxidation systems.Improved catalyst recyclability, reduced waste, milder reaction conditions.
Application in Amination Transition-metal-free reaction of derived imine with strong nucleophiles (e.g., Grignard reagents).Design of organocatalysts or Lewis acid systems to activate the imine intermediate.Activation of weaker nucleophiles, enhanced reaction control and selectivity.

Expanding the Substrate Scope in Amination and Derivatization Reactions

The reaction of diisopropyl 2-oxomalonate with primary amines and subsequent addition of organometallic reagents provides a powerful, transition-metal-free method for producing unsymmetrical secondary amines. The steric bulk of the di-isopropyl ester groups is critical, as it facilitates the high-yield formation of the iminomalonate intermediate and lends it sufficient stability for purification and subsequent reaction. This process functions as an N-umpolung reaction, where the typical nucleophilicity of nitrogen is inverted to electrophilicity.

A major trajectory for future research is the systematic expansion of the substrate scope for both the amine and the nucleophilic partner. While the reaction is known to work for a range of aliphatic and aromatic primary amines, further studies could probe its limits with more complex and sterically hindered amines, as well as with heteroaromatic amines, which are prevalent in medicinal chemistry.

Similarly, while strong carbon nucleophiles like Grignard reagents are effective, expanding the range of compatible nucleophiles is a key goal. Research into the reaction of the iminomalonate intermediate with other organometallic reagents (e.g., organozinc, organolithium) and stabilized carbanions could significantly broaden the synthetic utility of this method. The successful expansion of this scope would provide access to a much wider array of complex amine structures, which are core components of many drug candidates.

Table 2: Substrate Scope Expansion Targets

Reactant ClassCurrent ScopeFuture Exploration Targets
Amines Aliphatic and aromatic primary amines.Sterically hindered primary amines, heteroaromatic amines, chiral amines.
Nucleophiles Alkyl- and aryl-metal reagents (e.g., Grignard reagents).Organozinc reagents, organolithium reagents, stabilized carbanions, enolates.

Green Chemistry Approaches in this compound Synthesis and Application

The existing synthetic pathway utilizing this compound already incorporates positive green chemistry principles, notably by avoiding the use of toxic transition metal catalysts in the C-N bond-forming step. This reduces waste and simplifies purification, contributing to a more sustainable process. However, there remain significant opportunities for further improvement.

The synthesis of the reagent itself typically employs acetonitrile (B52724) as the solvent. From a green chemistry perspective, acetonitrile is a solvent of concern. A key research goal is to identify and validate greener solvent alternatives, such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or potentially solvent-free conditions.

Another avenue for green innovation lies in the oxidant used for the synthesis. The use of ceric ammonium nitrate (CAN) results in stoichiometric amounts of cerium waste. Future research could focus on developing catalytic oxidation processes that use a more environmentally benign terminal oxidant, such as molecular oxygen or hydrogen peroxide. This would dramatically improve the atom economy and reduce the environmental impact of the synthesis.

Exploration of Bio-Inspired Synthetic Pathways

Currently, the synthesis of this compound relies on classical organic chemistry methods. The exploration of bio-inspired or biocatalytic routes represents a completely open and promising research trajectory. While no specific enzymatic synthesis for this compound has been reported, the principles of biocatalysis offer a clear path forward.

Future research could investigate the use of oxidoreductase enzymes to catalyze the hydroxylation of diisopropyl malonate. Enzymes such as hydroxylases or oxygenases could potentially offer a highly selective and environmentally benign route to the target molecule, operating in aqueous media under mild temperature and pressure conditions. This approach would mimic biological oxidative processes and could eliminate the need for heavy metal oxidants like cerium. Identifying or engineering an enzyme with the requisite activity and stability for this specific non-natural substrate would be a significant challenge, but the potential rewards in terms of sustainability are substantial.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are a cornerstone of green and efficient synthesis. They offer high atom economy, simplified procedures, and time and energy savings.

To date, the integration of this compound or its derivatives into MCR sequences is an underexplored field. The established reactivity of the derived iminomalonate makes it a prime candidate for such investigations. For example, it could potentially serve as the imine component in MCRs that traditionally use aldehydes.

A promising future direction would be to design a three-component reaction involving a primary amine, diisopropyl 2-oxomalonate, and a suitable nucleophile in a one-pot process. Researchers could investigate whether the in situ generated imine can be trapped by a third component, such as an isocyanide (in a Passerini- or Ugi-type reaction) or another carbon nucleophile, to rapidly assemble complex molecular scaffolds. Success in this area would represent a significant increase in the synthetic efficiency and molecular diversity that can be achieved using this versatile reagent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing diisopropyl 2,2-dihydroxymalonate with high purity?

  • Methodology : Use esterification or transesterification of malonic acid derivatives with isopropanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to remove unreacted diols or residual acids .
  • Key Considerations : Control reaction temperature (60–80°C) to avoid decarboxylation. Confirm purity via ¹H/¹³C NMR (e.g., ester carbonyl signals at ~165–170 ppm) and elemental analysis .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodology : Compare NMR and IR spectra with related malonate esters. For example:

  • ¹H NMR : Look for isopropyl methyl doublets (δ 1.2–1.4 ppm) and hydroxyl proton signals (δ 2.5–3.5 ppm, broad if unexchanged).
  • IR : Confirm ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H stretching (~3400 cm⁻¹) .
    • Validation : Cross-reference with databases (e.g., SciFinder or Reaxys) to resolve ambiguities with isomers like diisopropyl malonate .

Advanced Research Questions

Q. What experimental variables influence the stability of this compound in aqueous solutions?

  • Methodology : Conduct kinetic studies under varying pH (2–12), temperature (25–60°C), and ionic strength. Use UV-Vis spectroscopy to track hydrolysis rates.
  • Findings : Hydrolysis accelerates under alkaline conditions (pH > 9) due to nucleophilic attack on the ester carbonyl. Degradation products include malonic acid and isopropanol, identified via GC-MS .
  • Contradictions : Some studies report unexpected stability in acidic media (pH 3–5), possibly due to intramolecular hydrogen bonding stabilizing the dihydroxy groups .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Compare activation energies for reactions with amines vs. thiols.
  • Insights : The electron-withdrawing hydroxyl groups increase electrophilicity at the central carbon, favoring SN2 mechanisms. Experimental validation via kinetic isotope effects (KIEs) aligns with computational predictions .

Q. What strategies resolve contradictory data on the compound’s solubility in polar aprotic solvents?

  • Methodology : Systematically test solubility in DMSO, DMF, and acetonitrile using gravimetric analysis. Account for solvent purity and trace water content.
  • Data Reconciliation : Discrepancies arise from residual moisture (e.g., hygroscopic DMSO enhances solubility via H-bonding). Pre-dry solvents over molecular sieves and report water content via Karl Fischer titration .

Research Gaps and Recommendations

  • Gaps : Limited data on photodegradation pathways and ecotoxicological impacts.
  • Recommendations : Conduct LC-MS/MS studies to identify photoproducts and use in vitro bioassays (e.g., Daphnia magna toxicity tests) for environmental risk assessment .

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